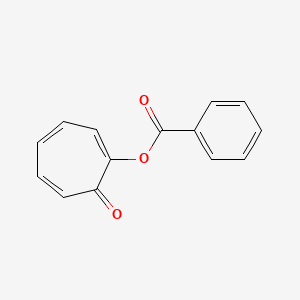
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BPA is a white crystalline powder that is soluble in organic solvents and is primarily used in research settings.
作用機序
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide is believed to exert its effects through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation and differentiation. 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and has been shown to inhibit the growth of cancer cells. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is its high purity and stability. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide. One potential area of research is the development of new drugs that target GSK-3β and HDACs using 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide as a lead compound. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide could be used as a probe to study the binding properties of various proteins, which could lead to the development of new drugs that target these proteins. Finally, 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide could be used in combination with other drugs to enhance their efficacy and reduce toxicity.
合成法
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride to form 2-(4-bromo-3-methylphenoxy)acetamide. This intermediate is then reacted with pyridine-4-carboxaldehyde to form 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide.
科学的研究の応用
2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various research fields. It has been used as a ligand in the development of new drugs and has been shown to have potential anticancer properties. Additionally, 2-(4-bromo-3-methylphenoxy)-N-(4-pyridinylmethyl)acetamide has been used as a probe to study the binding properties of various proteins.
特性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-8-13(2-3-14(11)16)20-10-15(19)18-9-12-4-6-17-7-5-12/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFBNPSQFOTBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)
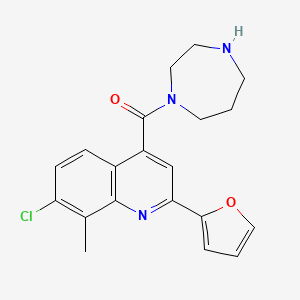
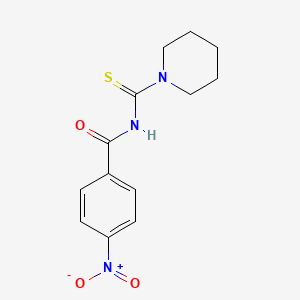
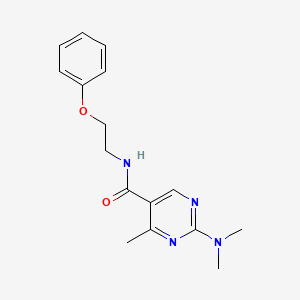
![1-[(5-amino-4-cyano-3-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5683981.png)
![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683995.png)

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)
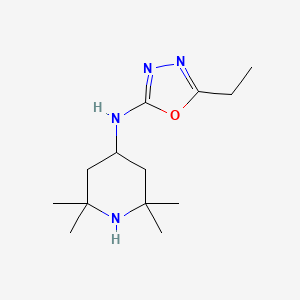
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)
